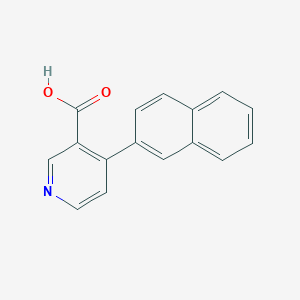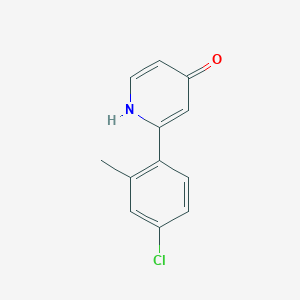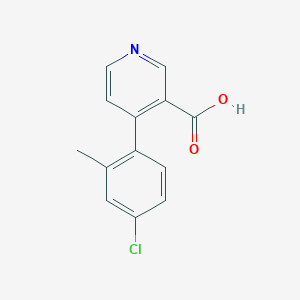
2-(3-Chloro-5-fluorophenyl)-5-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-5-fluorophenyl)-5-hydroxypyridine (95%) is a compound belonging to the pyridine family of heterocyclic organic compounds. It is a colorless solid that is soluble in water and other organic solvents. It is used in various scientific research applications and can be synthesized in the laboratory. In
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-5-fluorophenyl)-5-hydroxypyridine (95%) has been used in various scientific research applications. It has been used as a building block in the synthesis of biologically active compounds and drugs, such as antifungal agents and anti-inflammatory agents. It has also been used in the synthesis of polymers materials with high thermal stability and mechanical strength. In addition, it has been used in the synthesis of novel heterocyclic compounds with potential medicinal applications.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-5-hydroxypyridine (95%) is not fully understood. It is believed that it acts as a ligand for certain enzymes, which can either activate or inhibit the enzyme activity. Additionally, it is believed that it can interact with certain proteins, which can lead to changes in the protein's structure and activity.
Biochemical and Physiological Effects
2-(3-Chloro-5-fluorophenyl)-5-hydroxypyridine (95%) has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(3-Chloro-5-fluorophenyl)-5-hydroxypyridine (95%) in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize in the laboratory and is generally stable in aqueous solutions. Additionally, it can be used in a variety of scientific research applications. A limitation is that it is not very soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
The future directions for 2-(3-Chloro-5-fluorophenyl)-5-hydroxypyridine (95%) are numerous. Further research is needed to fully understand its mechanism of action and to identify new applications for it. Additionally, further research is needed to optimize the synthesis procedure to increase the yield of the compound. Additionally, research is needed to identify the structure-activity relationships of the compound and to develop new derivatives with improved properties. Finally, research is needed to identify new uses for the compound, such as in the synthesis of novel drugs and materials.
Synthesemethoden
2-(3-Chloro-5-fluorophenyl)-5-hydroxypyridine (95%) can be synthesized through the condensation reaction of 3-chloro-5-fluorophenol and pyridine-4-carboxaldehyde. The reaction is carried out in an aqueous medium at a temperature of 80°C for 4 hours and yields the desired compound in a yield of 95%.
Eigenschaften
IUPAC Name |
6-(3-chloro-5-fluorophenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-8-3-7(4-9(13)5-8)11-2-1-10(15)6-14-11/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALMRIHFZCWEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692606 |
Source


|
| Record name | 6-(3-Chloro-5-fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-5-fluorophenyl)pyridin-3-ol | |
CAS RN |
1261913-17-0 |
Source


|
| Record name | 6-(3-Chloro-5-fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid, 95%](/img/structure/B6414735.png)